1-Chloro-5-methoxy-2-methyl-3-nitrobenzene
Overview
Description
1-Chloro-5-methoxy-2-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, featuring chloro, methoxy, methyl, and nitro substituents
Preparation Methods
The synthesis of 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Adding the chloro group (-Cl) through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst like iron(III) chloride.
Methoxylation: Introducing the methoxy group (-OCH3) via a nucleophilic substitution reaction using methanol and a base.
Methylation: Adding the methyl group (-CH3) using methyl iodide and a strong base like sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-5-methoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form different products depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution conditions: Aqueous or alcoholic solutions with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and other substituted benzene compounds.
Scientific Research Applications
1-Chloro-5-methoxy-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene exerts its effects involves interactions with molecular targets and pathways. The nitro group, being an electron-withdrawing group, influences the electron density on the benzene ring, affecting its reactivity. The chloro and methoxy groups also play roles in directing electrophilic substitution reactions to specific positions on the ring.
Comparison with Similar Compounds
1-Chloro-5-methoxy-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-3-nitrobenzene: Lacks the methoxy and methyl groups, making it less reactive in certain substitution reactions.
1-Methoxy-2-chloro-4-nitrobenzene: Similar structure but different positions of substituents, leading to different reactivity and applications.
1-Chloro-2-methyl-4-nitrobenzene:
These comparisons highlight the unique combination of substituents in this compound, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-chloro-5-methoxy-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMSAJLMWBOEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622488 | |
Record name | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-89-7 | |
Record name | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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